molecular formula C16H18ClNO3S B186126 N-(5-chloro-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 5353-03-7

N-(5-chloro-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B186126
CAS RN: 5353-03-7
M. Wt: 339.8 g/mol
InChI Key: MWMBWJGMBMRZGL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide, commonly known as TCMCB, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of TCMCB is not fully understood. However, research suggests that TCMCB may exert its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating inflammation and cell growth. TCMCB has been found to inhibit the activation of NF-κB, thereby reducing the expression of inflammatory cytokines and inhibiting the growth of cancer cells.

Biochemical And Physiological Effects

TCMCB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that TCMCB inhibits the growth of cancer cells and reduces the expression of inflammatory cytokines. Additionally, TCMCB has been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that TCMCB inhibits tumor growth and reduces inflammation in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using TCMCB in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, TCMCB has been extensively studied, and its mechanism of action is well-understood, making it a reliable tool for scientific research. However, one limitation of using TCMCB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For TCMCB research include the development of TCMCB-based therapies and further studies on its mechanism of action.

Synthesis Methods

TCMCB can be synthesized by reacting 5-chloro-2-methoxyaniline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields TCMCB as a white solid with a purity of over 98%.

Scientific Research Applications

TCMCB has been extensively studied for its potential therapeutic properties. Research has shown that TCMCB exhibits anti-inflammatory, anti-tumor, and anti-cancer effects. TCMCB has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, TCMCB has been shown to inhibit the expression of inflammatory cytokines, such as TNF-α and IL-6, in macrophages.

properties

CAS RN

5353-03-7

Product Name

N-(5-chloro-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

Molecular Formula

C16H18ClNO3S

Molecular Weight

339.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C16H18ClNO3S/c1-10-7-11(2)16(12(3)8-10)22(19,20)18-14-9-13(17)5-6-15(14)21-4/h5-9,18H,1-4H3

InChI Key

MWMBWJGMBMRZGL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C

Origin of Product

United States

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